2-Chloro-4-benzyloxy-5-fluoropyrimidine
Overview
Description
2-Chloro-4-benzyloxy-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of chloro, benzyloxy, and fluoro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-benzyloxy-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium benzyloxide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the benzyloxy group replaces one of the chlorine atoms on the pyrimidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-benzyloxy-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides, amines, and other nucleophiles in polar solvents like methanol or ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.
Coupling Products: Biaryl compounds and other complex structures can be synthesized through coupling reactions.
Scientific Research Applications
2-Chloro-4-benzyloxy-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It is employed in the synthesis of more complex heterocyclic compounds for various research purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-benzyloxy-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the chloro, benzyloxy, and fluoro groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
4-Benzyloxy-5-fluoropyrimidine: Lacks the chloro group, which may affect its reactivity in nucleophilic substitution reactions.
2,4-Dichloro-5-fluoropyrimidine: Precursor to 2-Chloro-4-benzyloxy-5-fluoropyrimidine, with different reactivity due to the presence of two chloro groups.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-phenylmethoxypyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDYTJUESWMUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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